4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid 4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 175205-20-6
VCID: VC8247825
InChI: InChI=1S/C11H10ClNO3/c1-7-2-3-8(12)6-9(7)13-10(14)4-5-11(15)16/h2-6H,1H3,(H,13,14)(H,15,16)/b5-4+
SMILES: CC1=C(C=C(C=C1)Cl)NC(=O)C=CC(=O)O
Molecular Formula: C11H10ClNO3
Molecular Weight: 239.65 g/mol

4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid

CAS No.: 175205-20-6

Cat. No.: VC8247825

Molecular Formula: C11H10ClNO3

Molecular Weight: 239.65 g/mol

* For research use only. Not for human or veterinary use.

4-(5-Chloro-2-methylanilino)-4-oxobut-2-enoic acid - 175205-20-6

Specification

CAS No. 175205-20-6
Molecular Formula C11H10ClNO3
Molecular Weight 239.65 g/mol
IUPAC Name (E)-4-(5-chloro-2-methylanilino)-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C11H10ClNO3/c1-7-2-3-8(12)6-9(7)13-10(14)4-5-11(15)16/h2-6H,1H3,(H,13,14)(H,15,16)/b5-4+
Standard InChI Key KFLFGXYJSLVOCF-SNAWJCMRSA-N
Isomeric SMILES CC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C(=O)O
SMILES CC1=C(C=C(C=C1)Cl)NC(=O)C=CC(=O)O
Canonical SMILES CC1=C(C=C(C=C1)Cl)NC(=O)C=CC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the butenolide-aniline hybrid family, with systematic IUPAC name (2Z)-4-[(5-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid. Its molecular formula (C₁₁H₁₀ClNO₃) and weight (239.65 g/mol) reflect a planar structure featuring:

  • A Z-configuration α,β-unsaturated carboxylic acid moiety

  • A 5-chloro-2-methylphenyl group linked via an amide bond

  • Conjugated π-system spanning the C2-C3 double bond and carbonyl groups .

Crystallographic and Stereochemical Considerations

While no single-crystal X-ray data exists for this specific compound, analogous structures like (Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid (PubChem CID 5356452) exhibit coplanar arrangements between the aniline ring and enone system, stabilized by intramolecular hydrogen bonding between the amide NH and carbonyl oxygen . This spatial arrangement likely enhances conjugation, influencing both chemical reactivity and spectroscopic properties.

Synthetic Pathways

Conventional Synthesis via Acylation

The most plausible route involves Michael addition of 5-chloro-2-methylaniline to maleic anhydride, followed by acid-catalyzed cyclization:

  • Nucleophilic attack: Aniline nitrogen attacks the β-carbon of maleic anhydride

  • Tautomerization: Formation of the Z-enolic acid intermediate

  • Proton transfer: Stabilization of the conjugated system

This method aligns with protocols used for synthesizing (Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid, where refluxing in acetic acid yields 65-70% pure product .

Alternative Methodologies

Emerging approaches from recent literature include:

  • Microwave-assisted synthesis: Reduces reaction time from hours to minutes while maintaining yields ≥80%

  • Enzymatic catalysis: Lipase-mediated acylation minimizes side products in moisture-sensitive reactions

Physicochemical Properties

Experimental and Predicted Data

PropertyValueMethod/Source
Molecular Weight239.65 g/molCalculated
Density1.393 g/cm³Joback estimation
Boiling Point462±45°CAntonie equation
pKa3.43±0.10SPARC calculator
LogP2.1 (estimated)XLogP3-AA

The low pKa indicates strong acidity at the carboxylic proton, enhancing water solubility at physiological pH. Predicted logP values suggest moderate lipophilicity, suitable for membrane penetration in biological systems .

Reactivity and Functionalization

Conjugate Addition Reactions

The α,β-unsaturated system undergoes regioselective attacks:

  • Nitrogen nucleophiles: Form pyridazinones via [4+2] cycloaddition, as demonstrated with 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid

  • Sulfur-containing reagents: Yield thiazolidinone derivatives under thiourea coupling conditions

Thermal Behavior

Differential scanning calorimetry (DSC) of analogous compounds shows:

  • Glass transition (Tg): 85-90°C

  • Decomposition onset: 220-230°C in nitrogen atmosphere

These thermal properties inform storage conditions and processing parameters for industrial applications.

Biological Activity and Applications

Material Science Applications

The conjugated system enables:

  • Polymer precursors: Copolymerization with styrene derivatives (Tg 105°C, tensile strength 45 MPa)

  • Coordination chemistry: Forms stable complexes with Cu(II) and Fe(III) ions (logβ 8.9-11.2)

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